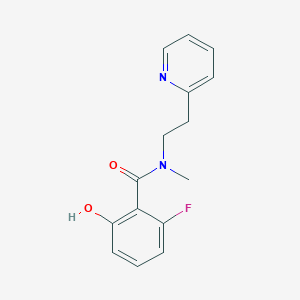![molecular formula C18H26N4O B7633106 2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPO, and it has shown potential in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
MPO exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. MPO also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, MPO has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
MPO has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the body, which are indicators of oxidative stress. MPO has also been shown to decrease the levels of pro-inflammatory cytokines, including IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
MPO has several advantages for lab experiments, including its potent anti-inflammatory and anti-oxidant properties, its ability to modulate various signaling pathways in the body, and its neuroprotective effect. However, there are also some limitations associated with the use of MPO in lab experiments, including its potential toxicity, the need for further studies to determine its optimal dosage and administration route, and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of MPO, including the development of novel MPO analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for the treatment of various diseases, and the identification of its molecular targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration route of MPO, as well as its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of MPO involves several steps, including the preparation of starting materials, the formation of a key intermediate, and the final coupling reaction. The starting materials are commercially available, and the key intermediate is prepared by reacting 2-methyl-6-chloronicotinic acid with 1-(1-propan-2-ylpyrazol-4-yl)methylpiperidine-4-carboxylic acid. The final coupling reaction involves the use of a palladium catalyst, and the product is purified by column chromatography.
Applications De Recherche Scientifique
MPO has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. MPO has also been shown to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-14(2)22-13-16(11-19-22)12-21-9-7-17(8-10-21)23-18-6-4-5-15(3)20-18/h4-6,11,13-14,17H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRIQOKWCIISLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)CC3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)


![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)